Zink-L-Aspartat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc L-aspartate, often referred to as zinc aspartate, is a chelated form of zinc combined with the amino acid aspartic acid. This compound is primarily used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .

Wissenschaftliche Forschungsanwendungen

Zinc L-aspartate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in coordination chemistry to study the formation of metal complexes.

Biology: Investigated for its role in enhancing immune function and protein synthesis. It is also used in studies related to zinc’s role in cellular signaling and enzyme activity.

Medicine: Explored for its potential therapeutic effects in treating zinc deficiencies and related conditions. It has been studied for its role in modulating immune responses and promoting wound healing.

Industry: Utilized in the formulation of dietary supplements and fortified foods to address zinc deficiencies in populations .

Wirkmechanismus

Target of Action

Zinc L-aspartate primarily targets T cells, a type of white blood cell that plays a crucial role in the immune response . The compound has been shown to suppress T cell activation, both in vitro and in vivo . This suggests that Zinc L-aspartate can modulate the activation, proliferation, and cytokine production of effector T cells .

Mode of Action

Zinc L-aspartate interacts with its targets by suppressing the proliferation of T cells as well as the production of certain cytokines, such as IL-2, IL-10, and IL-17 . This interaction results in a decrease in T cell activation and a modulation of the immune response .

Biochemical Pathways

Zinc L-aspartate affects the Wnt/β-catenin signaling pathway, which is crucial for various cellular processes, including cell growth and differentiation . By activating this pathway, Zinc L-aspartate enhances intestinal stem cell activity, thereby protecting the integrity of the intestinal mucosa .

Pharmacokinetics

It is soluble in dilute hydrochloric acid, which suggests that it can dissociate and be absorbed in the stomach . Its insolubility in water raises questions about whether further absorption could take place in the intestine .

Result of Action

The molecular and cellular effects of Zinc L-aspartate’s action include the suppression of T cell proliferation and the modulation of cytokine production . Additionally, it has been shown to induce apoptosis in T cells and increase caspase 3/7 activity . These effects suggest that Zinc L-aspartate impairs T cell fitness, which could be beneficial for the treatment of T cell-mediated autoimmune diseases .

Action Environment

It is worth noting that the compound’s efficacy in enhancing intestinal stem cell activity and protecting the intestinal mucosa was observed in an in vivo mouse model and an ex vivo enteroid model . This suggests that the compound’s action, efficacy, and stability may vary depending on the physiological and pathological conditions of the environment .

Biochemische Analyse

Biochemical Properties

Zinc L-aspartate plays a vital role in modulating cellular signaling recognition and enhancing intestinal barrier function . It interacts with a variety of enzymes, proteins, and other biomolecules, contributing to the regulation of major cellular events .

Cellular Effects

Zinc L-aspartate has been shown to protect the integrity of the intestinal mucosa against deoxynivalenol through activation of the Wnt/β-catenin signaling pathway . It influences cell function by enhancing intestinal stem cell activity, promoting intestinal epithelial renewal, and improving intestinal morphology and barrier .

Molecular Mechanism

At the molecular level, Zinc L-aspartate exerts its effects through binding interactions with biomolecules and activation of signaling pathways. Specifically, it enhances intestinal stem cell activity by activating the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, Zinc L-aspartate has been observed to have long-term effects on cellular function. It promotes the repair process and stimulates intestinal epithelial renewal even under physiological conditions .

Dosage Effects in Animal Models

In animal models, the effects of Zinc L-aspartate vary with different dosages. A study showed that a dosage of 10 mg/kg body weight significantly increased the jejunum mass and ameliorated mucosa injury caused by 2 mg/kg body weight deoxynivalenol treatment .

Metabolic Pathways

Zinc L-aspartate is involved in the aspartic acid metabolic pathway, which is essential in higher plants . It interacts with various enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc L-aspartate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with L-aspartic acid in an aqueous solution. The reaction typically involves dissolving L-aspartic acid in water, followed by the gradual addition of the zinc salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc L-aspartate. The product is subsequently filtered, washed, and dried to obtain a white crystalline powder .

Industrial Production Methods: Industrial production of zinc L-aspartate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures, including high-performance liquid chromatography, to verify its composition and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc L-aspartate primarily undergoes coordination reactions due to the presence of zinc ions. These reactions involve the formation of complexes with other ligands. Additionally, zinc L-aspartate can participate in acid-base reactions, where the aspartic acid moiety can donate or accept protons.

Common Reagents and Conditions:

Coordination Reactions: Zinc L-aspartate can react with ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral to slightly acidic conditions to form stable complexes.

Acid-Base Reactions: The aspartic acid component can react with strong acids or bases, leading to protonation or deprotonation, respectively.

Major Products Formed:

Coordination Complexes: Formation of zinc-EDTA complexes.

Protonated or Deprotonated Aspartic Acid: Depending on the pH of the reaction medium

Vergleich Mit ähnlichen Verbindungen

- Magnesium aspartate

- Potassium aspartate

- Calcium aspartate

- Copper aspartate

Comparison: Zinc L-aspartate is unique due to its specific combination of zinc and L-aspartic acid, which enhances the bioavailability of zinc. Compared to other aspartate compounds, zinc L-aspartate is particularly effective in addressing zinc deficiencies and supporting immune function. While magnesium, potassium, calcium, and copper aspartates also provide essential minerals, their primary roles and biological effects differ based on the specific mineral involved .

Eigenschaften

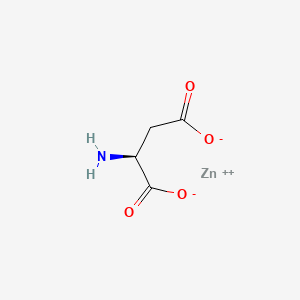

CAS-Nummer |

36393-20-1 |

|---|---|

Molekularformel |

C8H14N2O8Zn |

Molekulargewicht |

331.6 g/mol |

IUPAC-Name |

(2S)-2-aminobutanedioic acid;zinc |

InChI |

InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/t2*2-;/m00./s1 |

InChI-Schlüssel |

JDRWONLFZCDJKL-CEOVSRFSSA-N |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2] |

Isomerische SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.[Zn] |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Zn] |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

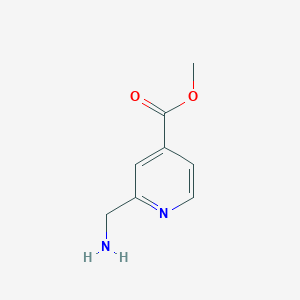

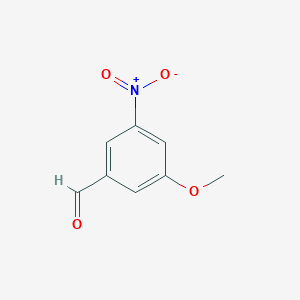

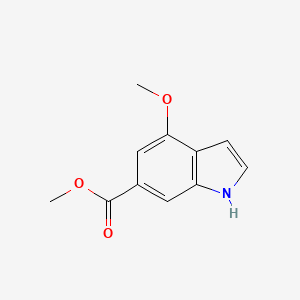

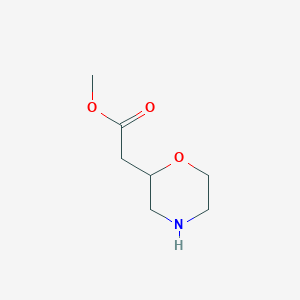

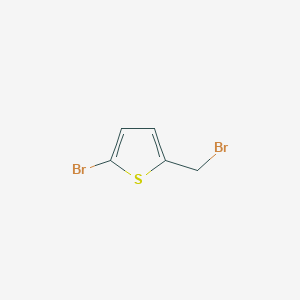

Feasible Synthetic Routes

Q1: Are there any animal studies investigating the effects of Zinc L-aspartate on periodontal health?

A2: Yes, a study investigated the impact of a vitamin and mineral complex containing Zinc L-aspartate on periodontal health in a rat model of periodontitis. [] While the specific contribution of Zinc L-aspartate within the complex was not isolated, the study provides a foundation for further investigation into the potential benefits of Zinc L-aspartate in periodontal health.

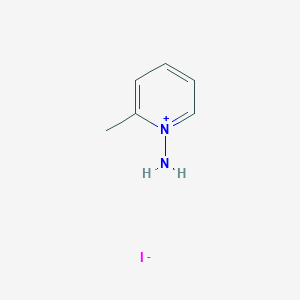

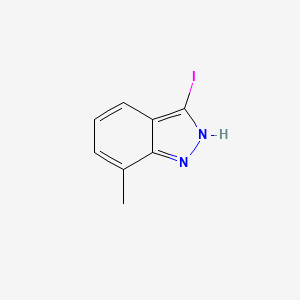

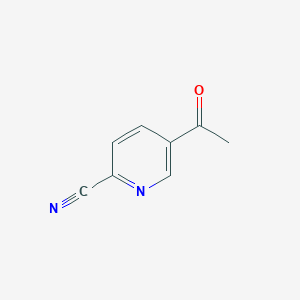

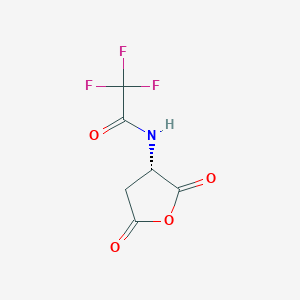

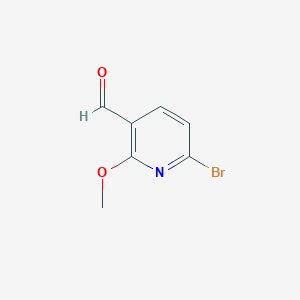

Q2: What is the chemical structure of Zinc L-aspartate?

A3: Zinc L-aspartate is a complex formed between zinc and L-aspartic acid. The synthesis and structural characterization of a specific form, Zinc L‐Aspartate Chloride, have been reported. [] This specific form provides valuable insights into the potential coordination chemistry of Zinc L-aspartate, highlighting the interaction between the zinc ion and the L-aspartic acid molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1590287.png)

![7-Chloropyrazolo[1,5-A]pyrimidine](/img/structure/B1590288.png)